Aphidicolin
Overview
Description
Aphidicolin is a potent and specific inhibitor of B-family DNA polymerases . It prevents DNA polymerase-α from binding dNTPs without blocking the activity of DNA polymerase β or δ . It inhibits DNA replication and some forms of DNA repair . It is a reversible inhibitor of eukaryotic nuclear DNA replication . It blocks the cell cycle at early S phase . It is a specific inhibitor of DNA polymerase Alpha and Delta in eukaryotic cells and in some viruses (vaccinia and herpesviruses) and an apoptosis inducer in HeLa cells .
Synthesis Analysis
A formal total synthesis of aphidicolin, an important antitumor agent, has been accomplished . Completion of this synthesis required the development of novel methodology . Virtually all of the previous syntheses of aphidicolin share a common difficulty in the construction of the C-9 and C-10 vicinal quaternary centers .Molecular Structure Analysis
Aphidicolin is a natural tetracyclic diterpenoid . The crystal structure of the catalytic core of human DNA polymerase α (Pol α) in the ternary complex with an RNA-primed DNA template and aphidicolin has been reported . The inhibitor blocks binding of dCTP by docking at the Pol α active site and by rotating the template guanine .Chemical Reactions Analysis
Aphidicolin is a tetracyclic diterpenoid first produced by the fungus Cephalosporium aphidicola . This antibiotic is a potent inhibitor of cellular deoxyribonucleic acid (DNA) synthesis by targeting α, ε, and δ DNA polymerases in eukaryotic cells lines with little to no effect on β or γ DNA polymerases .Physical And Chemical Properties Analysis
Clinical trials revealed limitations of aphidicolin as an antitumor drug because of its low solubility and fast clearance from human plasma .Scientific Research Applications
1. Inhibition of DNA Replication
- Summary of Application : Aphidicolin is a potent and specific inhibitor of B-family DNA polymerases, halting replication and possessing strong antimitotic activity in human cancer cell lines . It blocks the binding of dCTP by docking at the Pol α active site and by rotating the template guanine .
- Methods of Application : The crystal structure of the catalytic core of human DNA polymerase α (Pol α) in the ternary complex with an RNA-primed DNA template and aphidicolin was reported .
- Results or Outcomes : The structure provides a plausible mechanism for the selectivity of aphidicolin incorporation opposite template guanine and explains why previous modifications of aphidicolin failed to improve its affinity for Pol α .
2. Production of Genetically Modified Porcine Embryos
- Summary of Application : Aphidicolin has been used to minimize the risk of mosaicism in the production of genetically modified porcine embryos by CRISPR/Cas9 .
- Methods of Application : A reversible DNA replication inhibitor was used after the release of CRISPR/Cas9 in the cell . The effect of incubation with aphidicolin was tested with CRISPR/Cas9 at different concentrations and different delivery methodologies .
- Results or Outcomes : The reversible inhibition of DNA replication was observed, and it was concentration-dependent . Following the use of this drug with CRISPR/Cas9, a halving of mosaicism was observed together with a detrimental effect on embryo development .
3. Synchronization of Somatic Cells
- Summary of Application : Aphidicolin has been used in cell culture, including in cultured cells from pigs, to synchronize somatic cells for the generation of embryos by Somatic Cell Nuclear Transfer (SCNT) .
- Methods of Application : The use of aphidicolin in cell culture involves treating the cells with the drug to halt DNA replication, thereby synchronizing the cells at a specific point in the cell cycle .
- Results or Outcomes : The synchronization of cells allows for a more controlled and efficient generation of embryos by SCNT .
4. Antimitotic and Antiviral Activity
- Summary of Application : Aphidicolin is an antimitotic and antiviral metabolite of the mold Cephalosporium aphidicola, and is a potent inhibitor of DNA replication in a variety of organisms .
- Methods of Application : Aphidicolin can be applied to cells or organisms to inhibit DNA replication, thereby exerting its antimitotic and antiviral effects .
- Results or Outcomes : The use of aphidicolin has shown to halt replication and possess strong antimitotic activity in human cancer cell lines .
5. Inhibition of Eukaryotic Nuclear DNA Replication
- Summary of Application : Aphidicolin is a reversible inhibitor of eukaryotic nuclear DNA replication . It has been used to minimize the risk of mosaicism in the production of genetically modified embryos by CRISPR/Cas9 .
- Methods of Application : The effect of incubation with aphidicolin was tested with CRISPR/Cas9 at different concentrations and different delivery methodologies . An optimal concentration of 0.5 μM was established and used for subsequent experiments .
- Results or Outcomes : The reversible inhibition of DNA replication was observed, and it was concentration-dependent . Following the use of this drug with CRISPR/Cas9, a halving of mosaicism was observed together with a detrimental effect on embryo development .
6. Design of Novel Derivatives with Enhanced Inhibitory Properties
- Summary of Application : With new structural information, aphidicolin becomes an attractive lead compound for the design of novel derivatives with enhanced inhibitory properties for B-family DNA polymerases .
- Methods of Application : The crystal structure of the catalytic core of human DNA polymerase α (Pol α) in the ternary complex with an RNA-primed DNA template and aphidicolin was reported .
- Results or Outcomes : The structure provides a plausible mechanism for the selectivity of aphidicolin incorporation opposite template guanine and explains why previous modifications of aphidicolin failed to improve its affinity for Pol α .
Safety And Hazards
Aphidicolin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFOAYPPHIUXJR-APNQCZIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5036711 | |
Record name | Aphidicolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aphidicolin | |
CAS RN |
38966-21-1, 69926-98-3 | |
Record name | Aphidicolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38966-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aphidicolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038966211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Aphidicolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069926983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aphidicolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APHIDICOLIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3F8QW8TU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | APHIDICOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/192TJ6PP19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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